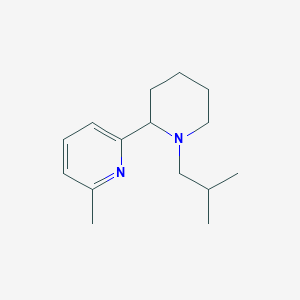
2-(1-Isobutylpiperidin-2-yl)-6-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Isobutylpiperidin-2-yl)-6-methylpyridine is a useful research compound. Its molecular formula is C15H24N2 and its molecular weight is 232.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-(1-Isobutylpiperidin-2-yl)-6-methylpyridine is a compound of significant interest in medicinal chemistry due to its structural features that suggest potential biological activity. This article explores its biological properties, mechanisms of action, and therapeutic implications, drawing on a variety of research studies and findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with an isobutyl group and a methyl group on a pyridine ring. Its molecular formula is C_{13}H_{18}N_2, with a molecular weight of approximately 206.3 g/mol.
Research indicates that this compound may function as a ligand for various biological targets, particularly in the context of neurotransmitter systems and cellular signaling pathways. The presence of both nitrogen-containing heterocycles (piperidine and pyridine) allows for unique interactions with receptors and enzymes.
Pharmacological Properties
The compound has been investigated for its potential pharmacological properties, particularly in the following areas:
- CNS Activity : Preliminary studies suggest that it may act on opioid receptors, particularly as an antagonist at the kappa-opioid receptor (KOR), which is relevant in pain management and mood disorders.
- Antitumor Activity : There is emerging evidence that compounds similar to this compound exhibit inhibitory effects on PI3 kinase pathways, which are crucial in cancer cell proliferation . This suggests potential applications in oncology.
Case Studies
- Kappa Opioid Receptor Antagonism : In a study aimed at identifying selective KOR antagonists, derivatives similar to this compound were shown to inhibit KOR activity effectively, indicating their potential use in treating conditions like depression and addiction .
- Inhibition of Tumor Growth : Compounds with structural similarities have demonstrated efficacy in inhibiting tumor growth in preclinical models. These findings support further investigation into the therapeutic potential of this compound in cancer treatment .
Comparative Analysis with Related Compounds
The following table summarizes key structural features and biological activities of compounds related to this compound:
| Compound Name | Molecular Formula | Key Biological Activity |
|---|---|---|
| 5-(1-Isobutylpiperidin-2-yl)-2-phenoxypyridine | C_{15}H_{20}N_2O | Antitumor activity via PI3K inhibition |
| 4-(1-Isobutylpiperidin-4-yl)pyrimidine | C_{13}H_{18}N_4 | CNS activity, potential antidepressant effects |
| 5-Methylpyridin-2(1H)-one | C_{7}H_{9}N | General neuropharmacological activity |
Propriétés
Formule moléculaire |
C15H24N2 |
|---|---|
Poids moléculaire |
232.36 g/mol |
Nom IUPAC |
2-methyl-6-[1-(2-methylpropyl)piperidin-2-yl]pyridine |
InChI |
InChI=1S/C15H24N2/c1-12(2)11-17-10-5-4-9-15(17)14-8-6-7-13(3)16-14/h6-8,12,15H,4-5,9-11H2,1-3H3 |
Clé InChI |
NXRZHABZPAFDBU-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CC=C1)C2CCCCN2CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















